molecular formula C9H14ClN3O3 B6222171 ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate hydrochloride CAS No. 2758002-82-1

ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate hydrochloride

Cat. No.: B6222171
CAS No.: 2758002-82-1
M. Wt: 247.7
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Description

Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate hydrochloride is a chemical compound with a unique structure that combines elements of pyrazole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazolo[3,2-b][1,3]oxazine derivatives .

Scientific Research Applications

Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate hydrochloride is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

CAS No.

2758002-82-1

Molecular Formula

C9H14ClN3O3

Molecular Weight

247.7

Purity

95

Origin of Product

United States

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